N-[4-acetyl-1'-[3-(4-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
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Overview
Description
N-{3’-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and a thiadiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide typically involves multiple steps:
Formation of the Indole Ring: This can be achieved through various methods such as the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.
Formation of the Thiadiazole Ring: This involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides.
Spiro Compound Formation: The indole and thiadiazole rings are then connected through a spiro linkage, often involving cyclization reactions under specific conditions.
Acetylation: The final step involves the acetylation of the compound to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3’-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{3’-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3’-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or inhibiting enzyme function .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Indole Derivatives: Compounds with an indole ring are known for their wide range of biological activities, including antimicrobial and anticancer properties.
Spiro Compounds: Other spiro compounds with different ring structures can also exhibit unique chemical and biological properties.
Uniqueness
N-{3’-acetyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is unique due to its combination of an indole and a thiadiazole ring connected through a spiro linkage. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-[4-acetyl-1'-[3-(4-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-15-9-11-18(12-10-15)31-14-6-13-26-20-8-5-4-7-19(20)23(21(26)30)27(17(3)29)25-22(32-23)24-16(2)28/h4-5,7-12H,6,13-14H2,1-3H3,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIAOENUEQFKEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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